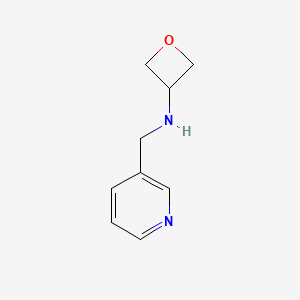N-(pyridin-3-ylmethyl)oxetan-3-amine
CAS No.: 1341658-84-1
Cat. No.: VC3000578
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1341658-84-1 |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | N-(pyridin-3-ylmethyl)oxetan-3-amine |
| Standard InChI | InChI=1S/C9H12N2O/c1-2-8(4-10-3-1)5-11-9-6-12-7-9/h1-4,9,11H,5-7H2 |
| Standard InChI Key | SDXWHBVRHGCNJY-UHFFFAOYSA-N |
| SMILES | C1C(CO1)NCC2=CN=CC=C2 |
| Canonical SMILES | C1C(CO1)NCC2=CN=CC=C2 |
Introduction
N-(pyridin-3-ylmethyl)oxetan-3-amine is a chemical compound characterized by its molecular formula C₉H₁₂N₂O and molecular weight of 164.20 g/mol . It features a pyridine ring connected to an oxetane ring, which contributes to its unique chemical and physical properties. This compound is of interest in various fields, including organic chemistry and pharmacology, due to its structural versatility and potential biological activities.
Synthesis and Chemical Reactions
The synthesis of N-(pyridin-3-ylmethyl)oxetan-3-amine typically involves the formation of the oxetane ring through reactions such as the [2+2] cycloaddition of an alkene and a carbonyl compound. This process can be optimized using continuous flow chemistry and automated synthesis platforms to enhance yield and purity.
Potential Chemical Reactions
-
Substitution Reactions: The compound can undergo substitution reactions with halogenated pyridine derivatives or nucleophiles like amines and thiols.
-
Oxidation and Reduction: It can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, and reduced using lithium aluminum hydride.
Biological Activity and Applications
While specific biological activities of N-(pyridin-3-ylmethyl)oxetan-3-amine are not extensively documented, compounds with similar structures, such as oxetane derivatives, are being explored for their potential in drug discovery due to their unique stability profiles and reactivity . The presence of both oxetane and pyridine rings in these compounds provides a versatile scaffold for synthesizing bioactive molecules.
Potential Applications
-
Pharmacology: The compound's structural features make it a candidate for further modification to develop novel therapeutic agents.
-
Organic Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume